N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide
Description
N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide is a thiourea-containing acetamide derivative characterized by:
- A trichloroethyl group (CCl₃CH₂) attached to the acetamide nitrogen.
- A thioureido linkage (–NH–C(=S)–NH–) connecting the trichloroethyl moiety to a 4-nitrophenyl aromatic ring.
- The 4-nitro group (–NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .
Properties
Molecular Formula |
C11H11Cl3N4O3S |
|---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H11Cl3N4O3S/c1-6(19)15-9(11(12,13)14)17-10(22)16-7-2-4-8(5-3-7)18(20)21/h2-5,9H,1H3,(H,15,19)(H2,16,17,22) |
InChI Key |
DYMLKNCJEMMPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide typically involves the reaction of 2,2,2-trichloroethylamine with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Nitrophenyl (Target Compound) : The para-nitro group enhances electrophilicity, stabilizes negative charge via resonance, and influences crystal packing through dipole interactions .
- 4-Chlorophenyl (Compound 12): Replacing –NO₂ with –Cl (moderately electron-withdrawing) reduces resonance effects but maintains halogen-mediated intermolecular interactions. This substitution may lower melting points compared to nitro derivatives .
- 4-Ethoxyphenyl (Compound 15) : The ethoxy group (–OCH₂CH₃) is electron-donating, increasing electron density on the aromatic ring. This reduces electrophilicity and could decrease binding affinity to targets like COX-2 or c-Myc compared to nitro analogs .
Positional Isomerism (Ortho, Meta, Para)
- Meta-Substituted Analogs () :
- 3-Nitrophenyl : Meta-nitro substitution disrupts conjugation compared to para, leading to distinct 35Cl NQR frequencies (3 vs. 6 for ortho) and altered crystal parameters (orthorhombic vs. triclinic systems) .
- 3-Methylphenyl : Methyl at meta introduces steric hindrance without significant electronic effects, resulting in simpler NQR spectra (1 frequency) .
Modifications to the Acetamide Backbone
- This contrasts with the target compound’s simpler acetamide structure, which may enhance solubility .
Physicochemical and Crystallographic Properties
Melting Points and Solubility
Crystallographic Data
- Target Compound : Likely adopts an orthorhombic system (Pbca) similar to 35DCPTCA (a = 22.485 Å, b = 10.738 Å, c = 10.028 Å) due to para-substitution symmetry .
- 35DMPTCA (3,5-Dimethylphenyl) : Triclinic system with two molecules per asymmetric unit, indicating steric clashes absent in monosubstituted analogs.
Enzyme Inhibition Potential
- c-Myc Inhibition () : Derivatives of N-(2,2,2-trichloroethyl)acetamide with arylthioureido groups show promise as c-Myc inhibitors. The 4-nitro group may enhance binding via polar interactions, whereas bulkier substituents (e.g., naphthyl) might reduce cellular uptake .
- COX-2 Selectivity: 2-(2,4-Dichlorophenoxy)acetamide derivatives () exhibit COX-2 inhibition. The target compound’s nitro group could mimic dichloro-substitutions, though direct activity data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
